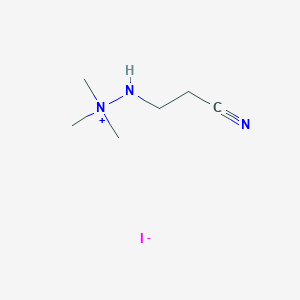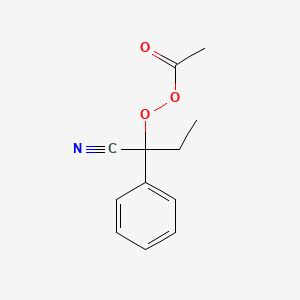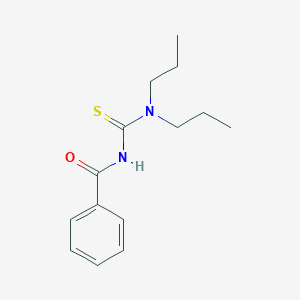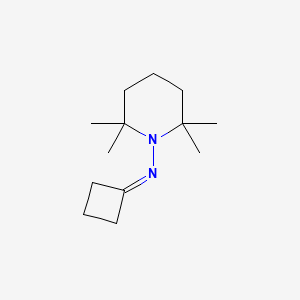
Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide is a chemical compound with the molecular formula C7H16IN3 It is a derivative of hydrazine, featuring a cyanoethyl group and three methyl groups attached to the nitrogen atom, with iodide as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide typically involves the reaction of hydrazine with 2-cyanoethyl iodide under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization or column chromatography to obtain a high-purity product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes, followed by quality control checks to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles like sodium azide or potassium cyanide are used in polar solvents, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or amides, while reduction can produce hydrazine derivatives. Substitution reactions result in various substituted hydrazinium compounds .
Aplicaciones Científicas De Investigación
Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mecanismo De Acción
The mechanism of action of Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide involves its interaction with molecular targets and pathways within cells. The cyanoethyl group can participate in nucleophilic addition reactions, while the hydrazinium moiety can form coordination complexes with metal ions. These interactions can affect various biochemical pathways, leading to changes in cellular function and activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyanoethylhydrazine: A related compound with similar chemical properties but lacking the trimethyl groups.
Hydrazinium iodide: Another hydrazine derivative with iodide as the counterion but without the cyanoethyl group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
59513-96-1 |
|---|---|
Fórmula molecular |
C6H14IN3 |
Peso molecular |
255.10 g/mol |
Nombre IUPAC |
(2-cyanoethylamino)-trimethylazanium;iodide |
InChI |
InChI=1S/C6H14N3.HI/c1-9(2,3)8-6-4-5-7;/h8H,4,6H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
KDKRJCXDZNUNHR-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)NCCC#N.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
acetate](/img/structure/B14600638.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)





![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)



![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)

